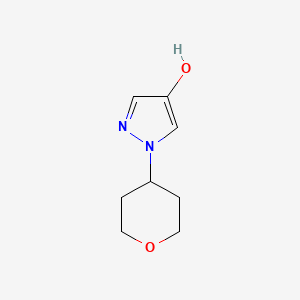![molecular formula C12H14N4O2 B1406617 Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate CAS No. 1706431-18-6](/img/structure/B1406617.png)
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate
描述
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate is an organic compound that features a benzoate ester linked to a tetrazole moiety
作用机制
Target of Action
Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been found to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
生化分析
Biochemical Properties
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The tetrazole ring in this compound can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. For instance, tetrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, the lipophilic nature of the tetrazole ring enhances the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets .
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. This compound can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, tetrazole derivatives have been reported to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines . Furthermore, this compound may affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The tetrazole ring in this compound can form stable complexes with metal ions, which may enhance its binding affinity to enzyme active sites . This interaction can result in the inhibition of enzyme activity, as seen with cyclooxygenase inhibitors. Additionally, the compound’s ability to penetrate cell membranes allows it to reach intracellular targets, where it can modulate the activity of transcription factors and other regulatory proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity, although prolonged exposure may lead to adaptive cellular responses, such as changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions, such as oxidation and reduction, are catalyzed by cytochrome P450 enzymes, while phase II reactions involve conjugation with glucuronic acid or sulfate . These metabolic processes enhance the compound’s solubility and facilitate its excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature and ability to interact with transporters and binding proteins. The compound can readily cross cell membranes, allowing it to reach intracellular targets . Additionally, this compound may bind to plasma proteins, which can affect its distribution and bioavailability . The compound’s distribution within tissues is also influenced by its affinity for specific transporters and binding proteins, which can facilitate its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its ability to interact with targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its biological effects . Additionally, this compound may undergo post-translational modifications, such as phosphorylation or acetylation, which can influence its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid ethyl ester with 5-methyl-1H-tetrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
科学研究应用
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
相似化合物的比较
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate can be compared with other tetrazole-containing compounds:
5-Methyl-1H-tetrazole: A simpler tetrazole derivative with similar chemical properties but lacking the benzoate ester group.
4-(1H-Tetrazol-5-yl)benzoic acid: Another tetrazole derivative with a carboxylic acid group instead of an ester.
Ethyl 4-(1H-tetrazol-5-yl)benzoate: Similar structure but with a different substitution pattern on the tetrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
属性
IUPAC Name |
ethyl 4-[(5-methyltetrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-3-18-12(17)11-6-4-10(5-7-11)8-16-9(2)13-14-15-16/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFKUWVZKDPIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=NN=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


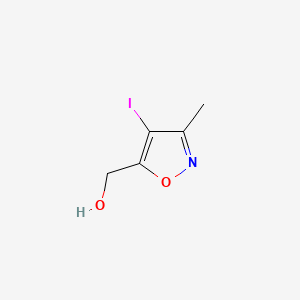

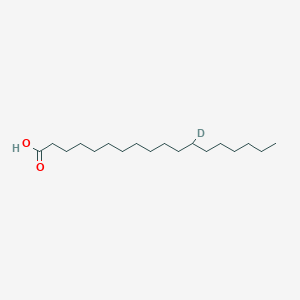
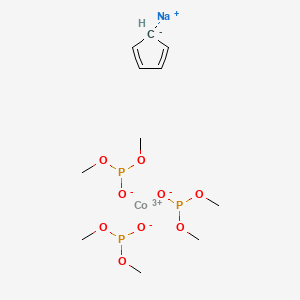
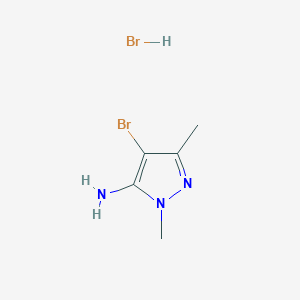
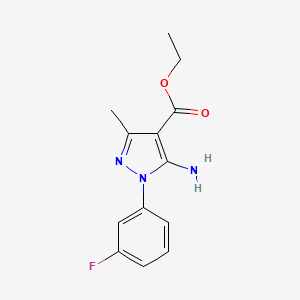

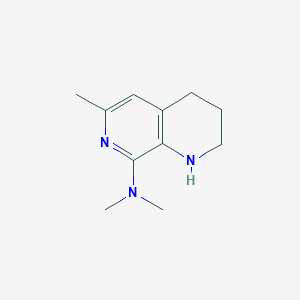
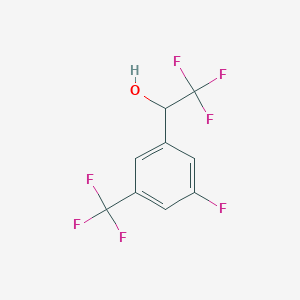
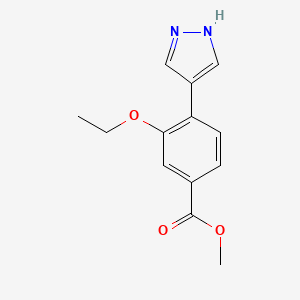
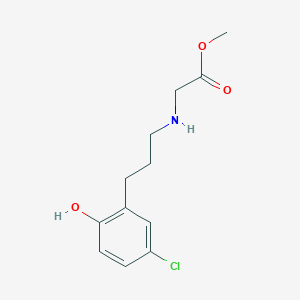
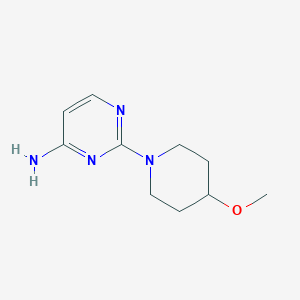
![(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1406553.png)
